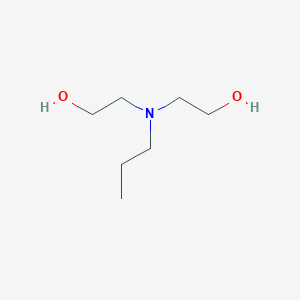

Ethanol, 2,2'-(Propylimino)bis-

Übersicht

Beschreibung

Ethanol, 2,2'-(propylimino)bis-, also known as Ethanol, 2,2'-(propylimino)bis-, is a useful research compound. Its molecular formula is C7H17NO2 and its molecular weight is 147.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanol, 2,2'-(propylimino)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-(propylimino)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Nanopartikeln

N-Propyldiethanolamin: wird bei der Synthese von Nanopartikeln verwendet, insbesondere bei der Synthese mit umweltfreundlichen Methoden. Diese Methode ist umweltfreundlich und setzt biologische Organismen wie Bakterien und Pilze zur Herstellung von Nanopartikeln ein . Diese Nanopartikel haben eine breite Palette von Anwendungen, darunter Umweltüberwachung, Abwasserbehandlung und als funktionelle Lebensmittelzusatzstoffe .

Oberflächenmodifikation

Die Verbindung wird zur Funktionalisierung von Kieselgel verwendet, wodurch ein Material mit einer großen Oberfläche und einer hohen Molekülladungskapazität entsteht. Dieses modifizierte Kieselgel wird als Metallsammler verwendet und findet Anwendung bei der Entfernung verschiedener Metalle wie Ag, Cu, Fe, Pt, Sn, Ti, Zn und Boronsäuren aus Lösungen .

Antistatisches Mittel

Bei der Herstellung von Materialien, die antistatische Eigenschaften erfordern, kann N-Propyldiethanolamin als wirksames antistatisches Mittel eingesetzt werden. Dies ist besonders nützlich in Industrien, in denen statische Elektrizität eine Gefahr darstellen oder die Qualität von Produkten beeinträchtigen könnte .

Emulgator und Dispergiermittel

Aufgrund seiner hervorragenden Emulgierungs- und Dispergierfähigkeit wird N-Propyldiethanolamin in Formulierungen verwendet, die die stabile Mischung von ansonsten nicht mischbaren Flüssigkeiten erfordern. Es ist auch vorteilhaft bei der Dispersion von festen Partikeln in einem flüssigen Medium .

Mundpflege

In Körperpflegeprodukten, insbesondere in der Mundpflege, dient N-Propyldiethanolamin als Anti-Karies- und Anti-Plaque-Mittel. Seine Wirksamkeit in dieser Anwendung beruht auf seinen tensidischen Eigenschaften, die bei der Reinigung und dem Schutz der Zähne helfen .

Schmierung

Die Schmierfähigkeit der Verbindung macht sie für den Einsatz in industriellen Anwendungen geeignet, bei denen eine Reduzierung der Reibung zwischen Oberflächen erwünscht ist. Dies kann die Lebensdauer von Maschinen verlängern und den Energieverbrauch senken .

Lösungsvermittler

N-Propyldiethanolamin: wirkt als Lösungsvermittler und unterstützt die Auflösung von Verbindungen, die ansonsten schwer löslich sind. Diese Eigenschaft ist besonders nützlich in der Pharmaindustrie und Kosmetik, wo sie die Bioverfügbarkeit von Wirkstoffen verbessern kann .

Bioabbaubarkeit

Forschungen zur Bioabbaubarkeit von N-Propyldiethanolamin deuten darauf hin, dass es durch natürliche Prozesse abgebaut werden kann. Diese Eigenschaft ist wichtig für die ökologische Nachhaltigkeit, da sie das Potenzial für langfristige ökologische Auswirkungen verringert .

Eigenschaften

IUPAC Name |

2-[2-hydroxyethyl(propyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-2-3-8(4-6-9)5-7-10/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZICRFXCUVKDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064463 | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6735-35-9 | |

| Record name | Propyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6735-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(propylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(propylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does N-Propyldiethanolamine compare to N-Ethyldiethanolamine in terms of CO2 absorption kinetics?

A1: The research paper primarily focuses on N-Ethyldiethanolamine (EDEA) and highlights its superior CO2 absorption kinetics compared to other tertiary amines, specifically mentioning N-Propyldiethanolamine (PDEA) and N-Butyldiethanolamine (BDEA) []. While the exact rate constant for PDEA isn't provided, the study indicates that EDEA exhibits a faster reaction with CO2 than both PDEA and BDEA. This suggests that the structure of the tertiary amine, particularly the alkyl chain length, influences the CO2 absorption rate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

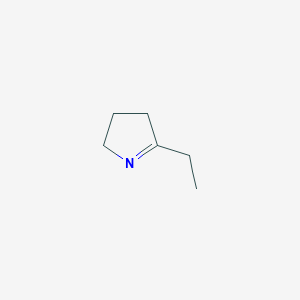

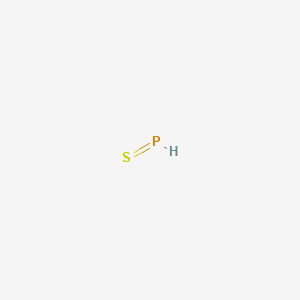

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)